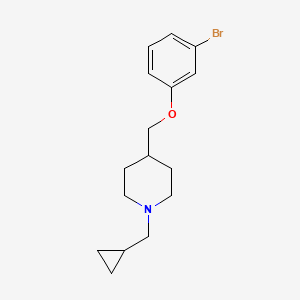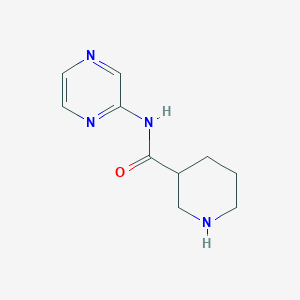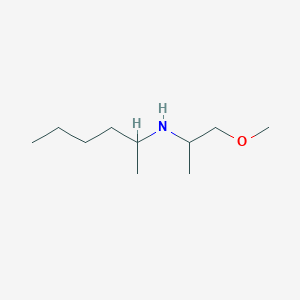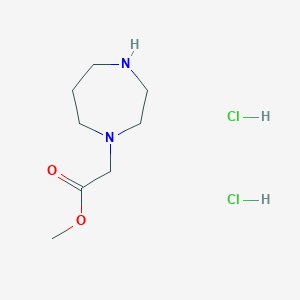
4-(3-溴苯氧甲基)-1-环丙基甲基哌啶
描述
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine, also known as 3-Bromo-PPMP, is a synthetic compound used in scientific research. It is a bicyclic compound with a cyclopropylmethyl piperidine ring, which is connected to a phenoxymethyl group with a bromine atom. This compound is mainly used as a building block in organic synthesis, and it has been used in the development of various pharmaceuticals and other compounds.
科学研究应用
药理学应用
大量研究集中在与 4-(3-溴苯氧甲基)-1-环丙基甲基哌啶相关的化合物的药理学应用上。这些研究突出了该化合物在影响各种生化途径和潜在治疗应用中的作用。例如,对芳基环烷基胺(包括苯基哌啶)的研究揭示了它们作为抗精神病药中的重要性,因为它们在 D2 样受体上的结合亲和力。对两个关键药效基团,4'-氟丁酮和 3-甲基-7-氮杂吲哚的探索强调了复合结构在决定这些受体的选择性和效力中的作用 (Sikazwe 等人,2009 年)。
环境毒理学
溴化化合物(如 2,4,6-三溴苯酚,一种结构相关的化合物)的环境影响和毒理学已得到广泛研究。这项研究阐明了这些化合物在环境中的发生、归趋和行为。值得注意的是,2,4,6-三溴苯酚是一种广泛生产的溴化苯酚,用作杀虫剂,并作为溴化阻燃剂的降解产物。研究表明,尽管它在环境中普遍存在,但在了解其毒代动力学和毒力学方面仍存在重大差距 (Koch & Sures, 2018)。
有机化学和合成应用
在有机化学领域,利用 4-(3-溴苯氧甲基)-1-环丙基甲基哌啶等化合物合成和评价受体靶向配体引起了特别的兴趣。这些研究有助于我们了解结合亲和力和对受体的特异性的结构要求,有助于开发新的治疗剂。对用于 C-N 键形成交叉偶联反应的可回收铜催化剂体系的研究突出了芳基环烷基胺在合成广泛的生物活性分子中的效用。这些催化体系展示了在药物发现和开发中商业开发的潜力,强调了芳基烷基取代基在增强合成剂的效力和选择性中的作用 (Kantam 等人,2013 年)。
属性
IUPAC Name |
4-[(3-bromophenoxy)methyl]-1-(cyclopropylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c17-15-2-1-3-16(10-15)19-12-14-6-8-18(9-7-14)11-13-4-5-13/h1-3,10,13-14H,4-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXUNBIAXSPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)COC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)

![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)



![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)